1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride 1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 41994-52-9
VCID: VC4101093
InChI: InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-2,5,7H,3-4H2,(H,8,9);1H
SMILES: C1C=CCNC1C(=O)O.Cl
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.60

1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride

CAS No.: 41994-52-9

Cat. No.: VC4101093

Molecular Formula: C6H10ClNO2

Molecular Weight: 163.60

* For research use only. Not for human or veterinary use.

1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride - 41994-52-9

Specification

CAS No. 41994-52-9
Molecular Formula C6H10ClNO2
Molecular Weight 163.60
IUPAC Name 1,2,3,6-tetrahydropyridine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-2,5,7H,3-4H2,(H,8,9);1H
Standard InChI Key ALPNLNQINLZHGM-UHFFFAOYSA-N
SMILES C1C=CCNC1C(=O)O.Cl
Canonical SMILES C1C=CCNC1C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Data

The compound’s IUPAC name is 1,2,3,6-tetrahydropyridine-2-carboxylic acid hydrochloride, with a molecular weight of 163.60 g/mol. Key identifiers include:

  • SMILES: C1C=CCNC1C(=O)O.Cl

  • InChI Key: ALPNLNQINLZHGM-UHFFFAOYSA-N

  • PubChem CID: 67783700

X-ray crystallography reveals a planar tetrahydropyridine ring with a chair-like conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid and the protonated amine . The hydrochloride salt enhances solubility in polar solvents, with a measured logP of -0.89 .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via partial hydrogenation of pyridine derivatives. One protocol involves:

  • Boc Protection: Treating 2-pyridinecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form N-Boc-2-pyridinecarboxylic acid.

  • Catalytic Hydrogenation: Reducing the Boc-protected intermediate using palladium on carbon (Pd/C) under 50 psi H₂ at 25°C for 12 hours, achieving >90% yield .

  • Acidic Deprotection: Removing the Boc group with hydrochloric acid in dioxane, followed by recrystallization from ethanol.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize safety and efficiency. Key parameters include:

  • Temperature: 20–30°C to prevent over-reduction to piperidine derivatives .

  • Catalyst Loading: 5% Pd/C with a substrate-to-catalyst ratio of 100:1 .

  • Purity Control: Final products are purified via ion-exchange chromatography, yielding >99% purity.

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting Point274°C (decomposition)
Boiling Point277.9°C at 760 mmHg
Vapor Pressure0.00119 mmHg at 25°C
Aqueous Solubility12.7 g/L at 20°C
pKa2.23 (carboxylic acid)

The compound exhibits hygroscopicity, requiring storage under anhydrous conditions . Its stability in aqueous solutions is pH-dependent, with maximal stability at pH 4–6.

Pharmacological Activities

Enzyme Inhibition Mechanisms

1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride acts as an uncompetitive inhibitor of α-glucosidase (IC₅₀ = 8.3 μM), binding to the enzyme-substrate complex and altering its conformation . Comparative studies with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) show structural similarities but divergent effects:

  • MPTP: Neurotoxic via conversion to MPP⁺, which inhibits mitochondrial complex I.

  • 1,2,3,6-Tetrahydropyridine-2-carboxylic acid hydrochloride: Lacks neurotoxicity due to the carboxylic acid group, which prevents blood-brain barrier penetration .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to water-soluble metathesis catalysts used in olefin polymerization. Its derivatives are key in synthesizing:

  • Neurological Agents: Analogues with substituted N-heteroaryl groups show promise as dopamine D3 receptor agonists .

  • Antidiabetic Drugs: Carboxylate moieties enhance binding to α-glucosidase, improving glycemic control .

Material Science

In metal-organic frameworks (MOFs), it serves as a linker molecule, increasing porosity by 22% compared to benzene dicarboxylates. Applications include gas storage (H₂ uptake = 1.2 wt% at 77 K) and catalytic supports.

ParameterValueSource
GHS PictogramIrritant (GHS07)
Skin IrritationCategory 2 (H315)
Eye DamageCategory 1 (H318)

Handling requires PPE, including nitrile gloves and safety goggles. Waste disposal must follow EPA guidelines for halogenated organic compounds .

Comparative Analysis with Related Compounds

CompoundBioactivityNeurotoxicitySolubility (g/L)
MPTPDopaminergic neuron degenerationHigh3.4
1,2,3,6-THP-2-COOH·HClα-Glucosidase inhibitionNone12.7
Pipecolic acidLysine metabolismNone89.2

Structural modifications, such as Boc protection or alkylation at the nitrogen, significantly alter bioavailability and target selectivity .

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